3-Benzyloxy-4-methoxybenzaldehyde-d3
Description
Significance of Isotopic Labeling in Chemical Science
Isotopic labeling is a powerful technique used to track the journey of an atom or a group of atoms through a chemical reaction or a biological system. wikipedia.orgstudysmarter.co.uk It involves the substitution of an atom with one of its isotopes, which has the same number of protons but a different number of neutrons. musechem.com Common stable (non-radioactive) isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgcernobioscience.com
The fundamental principle of isotopic labeling is that the chemical properties of a molecule are not significantly altered by the isotopic substitution. musechem.com However, the difference in mass allows the labeled molecule to be distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcernobioscience.com This enables researchers to:
Elucidate complex reaction mechanisms by determining the fate of specific atoms. synmr.in
Trace metabolic pathways of drugs and other bioactive molecules within an organism. creative-proteomics.com
Quantify the concentration of substances in complex mixtures with high accuracy, often by using the labeled compound as an internal standard. researchgate.net
Role of Aromatic Aldehydes as Pivotal Synthetic Intermediates
Aromatic aldehydes are a class of organic compounds featuring an aldehyde group (-CHO) attached to an aromatic ring. numberanalytics.com This functional group is highly reactive and serves as a versatile handle for a multitude of chemical transformations. nih.gov Consequently, aromatic aldehydes are crucial building blocks in organic synthesis. numberanalytics.comnumberanalytics.com
They are widely employed as starting materials or key intermediates in the production of a diverse range of high-value products, including:
Pharmaceuticals: Many drug molecules are assembled using reactions that involve aromatic aldehydes. nih.govnumberanalytics.com
Fragrances and Flavors: Compounds like vanillin (B372448) and cinnamaldehyde (B126680) are well-known aromatic aldehydes responsible for pleasant scents and tastes. ncert.nic.in
Agrochemicals and Specialty Chemicals: Their reactivity is harnessed to create pesticides, dyes, and other fine chemicals. numberanalytics.comnumberanalytics.com
The parent compound, 3-Benzyloxy-4-methoxybenzaldehyde (B16803), for instance, is a derivative of vanillin and has been utilized in the total synthesis of complex natural products and bioactive molecules, such as (-)-galipeine and various chalcones with antimicrobial properties. sigmaaldrich.comorientjchem.org
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3-(phenylmethoxy)benzaldehyde | nih.gov |
| Synonyms | O-Benzylisovanillin, Isovanillin benzyl (B1604629) ether | nih.gov |
| Molecular Formula | C₁₅H₁₄O₃ | nih.gov |
| Molecular Weight | 242.27 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 61-64 °C | sigmaaldrich.com |
| Appearance | White to yellow solid | tcichemicals.com |
| CAS Number | 6346-05-0 | sigmaaldrich.comnih.gov |
Justification for Deuteration: Enhancing Research Trajectories and Methodological Precision
The replacement of hydrogen with its heavier isotope, deuterium, is a subtle yet powerful modification that can significantly influence the properties of a molecule. nih.gov This is primarily due to the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. unibestpharm.com Because the C-D bond requires more energy to break, reactions involving the cleavage of this bond proceed at a slower rate.
This effect provides several key advantages in research:
Improved Metabolic Stability: In drug discovery, many compounds are metabolized by enzymes that break C-H bonds. By deuterating these metabolically vulnerable sites, the rate of metabolism can be slowed, potentially improving the drug's half-life and bioavailability. nih.govunibestpharm.com
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes shunting metabolism away from the formation of reactive or toxic byproducts. researchgate.net
Mechanistic Elucidation: The KIE is a critical tool for studying reaction mechanisms. Observing a change in reaction rate upon deuteration confirms that C-H bond cleavage is a rate-determining step in the reaction. synmr.in
Enhanced Analytical Precision: Deuterated compounds are invaluable as internal standards for quantitative analysis using mass spectrometry. researchgate.net Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample to correct for variations in sample preparation and instrument response, leading to highly accurate measurements.
| Property | Hydrogen (¹H) | Deuterium (²H or D) |
| Protons | 1 | 1 |
| Neutrons | 0 | 1 |
| Atomic Mass (amu) | ~1.008 | ~2.014 |
| Stability | Stable | Stable |
| Natural Abundance | ~99.98% | ~0.0156% |
| Bond Strength (vs. Carbon) | Weaker (C-H) | Stronger (C-D) |
Scope and Objectives of Academic Research on 3-Benzyloxy-4-methoxybenzaldehyde-d3
While specific published studies on this compound are not widely available, its research applications can be confidently inferred from the known roles of its parent compound and the established principles of isotopic labeling. The "-d3" designation typically indicates the replacement of the three hydrogen atoms on the methoxy (B1213986) (-OCH₃) group with deuterium atoms (-OCD₃).
The primary research objectives for this compound would include:
Internal Standard for Quantitative Analysis: The most direct application of this compound is as an internal standard for the precise quantification of its non-deuterated analog in biological matrices (e.g., plasma, tissue) during pharmacokinetic studies. Its identical chemical behavior and distinct mass ensure high accuracy in mass spectrometry-based assays. researchgate.net
Metabolic Pathway Investigation: The methoxy group in many aromatic compounds is susceptible to enzymatic O-demethylation. Using the d3-labeled compound allows researchers to study the metabolism of the parent molecule at this specific site. A slower rate of metabolism compared to the non-deuterated version would confirm O-demethylation as a metabolic pathway and quantify the kinetic isotope effect associated with it. musechem.com
Labeled Precursor in Synthesis: Just as the parent compound is a building block for more complex molecules sigmaaldrich.comorientjchem.org, the d3-labeled version can be used to synthesize deuterated analogs of those final products. This allows researchers to introduce a stable isotopic tag at a specific position, enabling the tracking and analysis of the larger, more complex molecule in subsequent biological or chemical studies.
Properties
Molecular Formula |
C₁₅H₁₁D₃O₃ |
|---|---|
Molecular Weight |
245.29 |
Synonyms |
4-Methoxy-3-(phenylmethoxy)benzaldehyde-d3; 4-Methoxy-3-benzyloxybenzaldehyde-d3; Benzylisovanillin-d3; Isovanillin benzyl ether-d3; NSC 196547-d3; NSC 43750-d3; O-Benzylisovanillin-d3; |
Origin of Product |
United States |
Advanced Methodologies for the Site Selective Synthesis of Deuterated Benzaldehydes
General Principles of Deuterium (B1214612) Incorporation into Aldehyde Functional Groups
The selective deuteration of the aldehyde functional group hinges on the targeted exchange of the formyl proton. This process can be achieved through two primary strategies: indirect methods that construct the deuterated aldehyde from a different functional group, and direct methods that facilitate a hydrogen-deuterium exchange (HDE) at the C-H bond of the aldehyde itself. nih.govresearchgate.net
Indirect routes often involve the reduction of carboxylic acid derivatives like esters or amides using expensive deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govnih.gov Alternatively, they can be synthesized from aryl halides or benzyl (B1604629) halides. nih.gov While effective, these multi-step transformations can be costly and less atom-economical. nih.gov
Direct HDE represents a more efficient approach, directly targeting the formyl C-H bond for deuteration. nih.gov This is typically achieved using a catalyst that can activate this otherwise inert bond, in the presence of a deuterium source like deuterium gas (D₂) or, more commonly, deuterium oxide (D₂O). nih.govnih.gov The success of direct HDE depends on the catalyst's ability to selectively activate the formyl C-H bond over other potentially reactive sites in the molecule, such as aromatic C-H bonds. nih.gov The process is often driven to completion by using a large excess of the deuterium source. nih.gov
Catalytic Strategies for Formyl-Selective Deuteration
Recent advancements in catalysis have provided powerful tools for the direct and selective deuteration of the formyl group in benzaldehydes. These methods offer milder conditions and higher selectivity compared to traditional approaches.
Transition Metal-Catalyzed Hydrogen-Deuterium Exchange (HDE)
Transition metal complexes, particularly those based on iridium and rhodium, are effective catalysts for the HDE of aromatic aldehydes. nih.govresearchgate.net These catalysts operate through a mechanism involving the oxidative addition of the formyl C-H bond to the metal center, followed by a reversible exchange with a deuterium source and subsequent reductive elimination to release the deuterated aldehyde. researchgate.net
Iridium-based catalysts, for example, have been specifically designed to favor formyl C-H activation over aromatic C-H activation, leading to high selectivity for formyl deuteration. researchgate.net While these methods are powerful for aromatic aldehydes, challenges can include competing side reactions like decarbonylation and ensuring high levels of deuterium incorporation, which can sometimes be moderate (14–84%). nih.govnih.gov The choice of ligands on the metal center is crucial for tuning the catalyst's activity and selectivity. researchgate.net
| Method | Catalyst Type | Deuterium Source | Key Features | Challenges |
|---|---|---|---|---|
| Transition Metal HDE | Iridium, Rhodium, Ruthenium Complexes nih.govresearchgate.net | D₂, D₂O nih.gov | High selectivity for aromatic aldehyde formyl groups. researchgate.net | Potential for aromatic ring deuteration, moderate D-incorporation levels, catalyst cost. nih.gov |
| NHC Organocatalysis | N-Heterocyclic Carbenes (e.g., Triazolium salts) nih.govacs.org | D₂O nih.gov | Broad substrate scope (aryl, alkyl, alkenyl), high D-incorporation (>95%), mild conditions. nih.gov | Side reactions like benzoin (B196080) condensation must be suppressed. nih.govacs.org |
| Photoredox Catalysis | Organic Dyes, Polyoxometalates nih.govrsc.org | D₂O (with thiol co-catalyst) nih.govrsc.org | Excellent functional group tolerance, operates under mild visible light, useful for complex molecules. nih.govrsc.org | Requires a light source and careful selection of photocatalyst and co-catalyst. nih.gov |
Organocatalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)
N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for the deuteration of a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated types. nih.govgoogle.com The catalytic cycle involves the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon to form a key intermediate known as the Breslow intermediate. nih.govacs.org
This intermediate renders the original formyl proton acidic enough to undergo exchange with D₂O. nih.gov The deuterated Breslow intermediate then collapses, releasing the C-1 deuterated aldehyde and regenerating the NHC catalyst. nih.gov A key advantage of this method is the use of inexpensive and safe D₂O as the deuterium source under mild reaction conditions. nih.gov Researchers have successfully engineered the reaction to favor the desired HDE pathway over competing side reactions like the benzoin condensation, achieving uniformly high levels of deuterium incorporation (>95%) for a vast number of substrates. nih.govacs.org
Photoredox-Catalyzed Deuteration Methodologies
Photoredox catalysis offers a distinct, radical-based approach to formyl C-H deuteration. nih.govacs.org This method uses a photocatalyst, such as an organic dye or a polyoxometalate complex, which, upon excitation by visible light, can abstract the hydrogen atom from the aldehyde's formyl group to generate a reactive acyl radical. nih.govrsc.org
In a synergistic catalytic system, a thiol co-catalyst (R-SH) first undergoes exchange with D₂O to form the deuterated thiol (R-SD). nih.gov This deuterated thiol then serves as the deuterium atom donor, trapping the acyl radical to form the desired deuterated aldehyde. nih.govrsc.org This strategy is notable for its mild conditions, high efficiency, and excellent functional group tolerance, making it suitable for the late-stage deuteration of complex, biologically active molecules. nih.govrsc.org The mechanism avoids ionic pathways, offering a complementary approach to transition metal and NHC catalysis. nih.govacs.org
Indirect Synthetic Pathways and Functional Group Transformations for Deuterium Incorporation
While direct HDE is often preferred for its efficiency, indirect pathways remain a crucial and widely used strategy for synthesizing deuterated aldehydes. researchgate.net These methods involve the transformation of other functional groups into the desired deuterated aldehyde, offering predictability and high isotopic purity. nih.gov
Common indirect methods include:
Reduction of Esters and Amides: Carboxylic esters or Weinreb amides can be reduced using powerful deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) to yield the corresponding deuterated aldehyde. nih.govnih.gov
Oxidation of Deuterated Alcohols: A primary alcohol can be deuterated at the carbinol position (R-CD₂OH) and then carefully oxidized using standard reagents (e.g., PCC, Swern oxidation) to produce the deuterated aldehyde (R-CDO).
Reductive Carbonylation of Aryl Halides: In a process co-catalyzed by palladium and rhodium, an aryl halide can be converted into a deuterated aldehyde. nih.govthieme.de
Deoxygenative Deuteration of Carboxylic Acids: More recent methods have employed synergistic photoredox and organic catalysis to convert carboxylic acids directly into deuterated aldehydes. nih.gov
These classical approaches are foundational in deuteration chemistry and are particularly useful when direct HDE methods are incompatible with other functional groups in the molecule or when specific, pre-functionalized starting materials are readily available. nih.gov
Challenges and Innovations in High-Purity Deuteration at Specific Sites
Achieving high levels of deuterium incorporation exclusively at the formyl position presents several challenges. A primary difficulty, especially in transition metal catalysis, is controlling chemoselectivity. nih.gov The catalyst must differentiate between the formyl C-H bond and other C-H bonds, particularly those on the aromatic ring, to prevent non-selective deuteration. nih.gov Furthermore, achieving very high isotopic enrichment (e.g., >99% D) can be difficult, sometimes requiring repeated reaction cycles. nih.gov
Innovations to address these challenges are constantly emerging:
Catalyst Design: Synthesizing catalysts with specific ligand environments can enhance selectivity for the desired C-H bond, as seen in the development of iridium catalysts that favor formyl over aryl C-H activation. researchgate.net
Rerouting Pathways: In NHC catalysis, a significant innovation has been the stabilization of reactive intermediates to completely shut down undesired side reactions like the benzoin pathway, thereby "rerouting" the catalytic cycle exclusively toward deuteration. acs.org
Scalability: For deuterated compounds to be used as active pharmaceutical ingredients, scalable synthesis is critical. nih.gov Recent work has focused on developing robust, often heterogeneous catalysts (like nanostructured iron) that permit large-scale deuteration using inexpensive sources like D₂O, demonstrating kilogram-scale production. nih.gov
Synergistic Catalysis: The combination of multiple catalytic modes, such as photoredox and organocatalysis, provides novel mechanistic pathways that can overcome the limitations of a single catalytic system, leading to milder conditions and improved selectivity. nih.govrsc.org
These ongoing advancements continue to refine the synthetic chemist's toolkit, enabling the precise and efficient production of specifically deuterated molecules like 3-Benzyloxy-4-methoxybenzaldehyde-d3 for a wide array of scientific applications.
Sophisticated Spectroscopic and Chromatographic Techniques for Isotopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. rsc.org It allows for the precise determination of the location and extent of deuterium incorporation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for quantifying the degree of deuterium incorporation. In the case of 3-Benzyloxy-4-methoxybenzaldehyde-d3, the deuterium atoms replace the protons of the methoxy (B1213986) group. This results in a significant decrease or complete disappearance of the corresponding signal in the ¹H NMR spectrum.
The degree of deuteration is calculated by comparing the integration of the residual, non-deuterated methoxy proton signal to the integration of a stable, non-exchangeable proton signal within the molecule, such as the aromatic protons. nih.gov For instance, the integration of the aromatic ring protons can serve as an internal reference. nih.gov The disappearance of the singlet corresponding to the methoxy protons (O-CH₃) and the appearance of a singlet for the aldehyde proton confirm the structure. researchgate.net Any remaining small signal at the methoxy chemical shift indicates incomplete deuteration.
Interactive Table 1: Hypothetical ¹H NMR Data for Assessing Deuterium Incorporation in this compound
| Proton Assignment | Non-Deuterated Shift (ppm) | d3-Labeled Shift (ppm) | Expected Integration (Non-Deuterated) | Observed Integration (d3-Labeled) | Calculated D-Incorporation (%) |
| Aldehyde (CHO) | ~9.8 | ~9.8 | 1H | 1H | N/A |
| Aromatic (Ar-H) | ~7.3-7.5 | ~7.3-7.5 | 5H (benzyl) + 3H (ring) | 8H | N/A (Reference) |
| Benzyl (B1604629) (O-CH₂-Ph) | ~5.2 | ~5.2 | 2H | 2H | N/A |
| Methoxy (O-CH₃) | ~3.9 | ~3.9 | 3H | <0.05H | >98% |
While ¹H NMR infers deuterium content from the absence of a proton signal, Deuterium NMR (²H or D-NMR) allows for the direct observation of the deuterium nuclei. sigmaaldrich.com This technique provides unambiguous confirmation of deuteration at specific sites. Since the chemical environments of protons and deuterons in a molecule are nearly identical, the chemical shifts in ²H NMR are very similar to those in ¹H NMR. sigmaaldrich.com
For this compound, a single resonance would be expected in the ²H NMR spectrum in the region corresponding to the methoxy group. The presence of this signal, and the absence of others, confirms that deuteration has occurred specifically at the desired position. Due to the quadrupolar nature of the deuterium nucleus (spin quantum number I=1), the signals in ²H NMR are typically broader than in ¹H NMR. sigmaaldrich.com This method is particularly advantageous for highly deuterated compounds where residual proton signals are too weak for accurate quantification in ¹H NMR. sigmaaldrich.com
Interactive Table 2: Expected ²H NMR Data for this compound
| Deuteron (B1233211) Assignment | Expected Chemical Shift (ppm) | Multiplicity | Interpretation |
| Methoxy (O-CD₃) | ~3.9 | Singlet (broad) | Confirms deuterium incorporation at the methoxy position. |
| Other positions | No signal | N/A | Confirms no scrambling or undesired deuteration occurred. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides further structural confirmation and evidence of deuteration through the observation of isotopic effects. nih.gov The substitution of a proton with a deuterium atom causes a characteristic upfield shift (to a lower ppm value) in the ¹³C NMR signal of the directly attached carbon. nih.govoregonstate.edu This is known as a one-bond isotope shift.
For this compound, the carbon of the methoxy group (O-CD₃) will exhibit this upfield shift compared to its non-deuterated counterpart. Additionally, the signal will appear as a multiplet (typically a 1:1:1 triplet) due to spin-spin coupling with the deuterium nucleus (I=1). nih.govoregonstate.edu Smaller, long-range isotope shifts may also be observed on adjacent carbons (e.g., the C4 carbon of the aromatic ring). nih.govrsc.org The analysis of these shifts and coupling patterns provides definitive proof of the location of the deuterium label. nih.gov
Interactive Table 3: Comparison of Expected ¹³C NMR Chemical Shifts for 3-Benzyloxy-4-methoxybenzaldehyde (B16803) and its d3-Isotopologue
| Carbon Assignment | Non-Deuterated Shift (ppm) | d3-Labeled Shift (ppm) | d3-Labeled Multiplicity | Isotope Effect |
| C=O (Aldehyde) | ~191 | ~191 | Singlet | Negligible |
| C1 (Ar-C-CHO) | ~127 | ~127 | Singlet | Negligible |
| C2, C5, C6 (Ar-C-H) | ~111-127 | ~111-127 | Singlet | Negligible |
| C3 (Ar-C-OBn) | ~150 | ~150 | Singlet | Negligible |
| C4 (Ar-C-OMe) | ~155 | ~154.8 | Singlet (slight broadening) | Small 2-bond shift |
| Benzyl (O-CH₂-Ph) | ~71 | ~71 | Singlet | Negligible |
| Benzyl (Aromatic) | ~127-136 | ~127-136 | Singlet | Negligible |
| Methoxy (O-CH₃/CD₃) | ~56 | ~55.5 | Triplet (1:1:1) | Significant 1-bond shift |
Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, detect the vibrations of chemical bonds. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the C-D bond compared to the C-H bond. youtube.com
In the FT-IR spectrum of this compound, the characteristic C-H stretching vibrations of a methyl group, typically found around 2950-2850 cm⁻¹, would be absent or significantly diminished. In their place, new absorption bands corresponding to C-D stretching vibrations will appear at a lower frequency, generally in the 2250-2050 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretch of the aldehyde group, expected around 1700 cm⁻¹, should remain largely unaffected. libretexts.org
Raman spectroscopy offers a complementary view. nih.gov Deuterium labeling is a powerful tool in Raman studies because the C-D vibrational bands often fall into a "silent" spectral region (approx. 2000-2300 cm⁻¹) where few other fundamental vibrations occur, thus providing a clear and distinct signal. bohrium.com This allows for unambiguous detection of deuteration without interference from other molecular vibrations. researchgate.net
Interactive Table 4: Key Vibrational Band Shifts for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) (Non-Deuterated) | Expected Wavenumber (cm⁻¹) (d3-Labeled) | Technique |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | 3100-3000 | FT-IR, Raman |
| C-H Stretch (Aldehyde) | CHO | 2850-2750 | 2850-2750 | FT-IR |
| C-H Stretch (Aliphatic) | O-CH₃ | 2950-2850 | Absent / Diminished | FT-IR |
| C=O Stretch | Aldehyde | ~1700 | ~1700 | FT-IR, Raman |
| C-D Stretch (Aliphatic) | O-CD₃ | N/A | ~2250-2050 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition and assessing the isotopic purity of labeled compounds. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). youtube.com This precision allows for the unambiguous determination of a molecule's elemental formula. almacgroup.com
For this compound, HRMS can easily distinguish the mass of the deuterated molecule from its non-deuterated analog and other potential impurities. nih.gov The analysis of the isotopic pattern provides a quantitative measure of isotopic enrichment. rsc.org The mass spectrum will show a distribution of isotopologues (e.g., d0, d1, d2, d3), and the relative abundance of the ion corresponding to the fully deuterated species (d3) is used to calculate the isotopic purity. researchgate.net
Interactive Table 5: Theoretical Exact Masses for 3-Benzyloxy-4-methoxybenzaldehyde Isotopologues
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Technique |
| Non-deuterated (d0) | C₁₅H₁₄O₃ | 242.0943 | HRMS |
| d3-Labeled (d3) | C₁₅H₁₁D₃O₃ | 245.1131 | HRMS |
Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity and Isotopic Distribution Analysis
Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for assessing both the chemical purity and the isotopic distribution of this compound. rsc.orgresearchgate.net
These methods first separate the components of a mixture in the chromatographic step. LC-MS is generally preferred for a molecule of this polarity and thermal sensitivity. almacgroup.com The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector. This allows for the separation of the target compound from any synthesis byproducts or starting materials, thereby establishing its chemical purity.
Interactive Table 6: Application of Chromatographic Methods for Analysis
| Technique | Application | Information Obtained | Key Advantage |
| LC-MS | Chemical Purity Assessment | Separation and identification of non-isotopic impurities (e.g., starting materials, byproducts). | Suitable for non-volatile and thermally sensitive compounds. almacgroup.com |
| Isotopic Distribution | Quantification of the relative abundance of d0, d1, d2, and d3 species. researchgate.net | High-throughput analysis of isotopic enrichment. | |
| GC-MS | Chemical Purity Assessment | Separation of volatile impurities. | High chromatographic resolution for volatile compounds. nih.gov |
| Isotopic Separation | Potential to resolve deuterated and non-deuterated analogs due to the isotope effect. nih.gov | Can provide direct evidence of isotopic separation. researchgate.net |
Strategic Applications in Advanced Organic Synthesis and Mechanistic Elucidation
Role as a Deuterium-Labeled Building Block in Complex Organic Molecule Synthesis
The incorporation of deuterium (B1214612) into drug candidates and other bioactive molecules is a widely used strategy to study metabolic pathways, enhance pharmacokinetic profiles, and serve as internal standards for quantitative analysis. 3-Benzyloxy-4-methoxybenzaldehyde-d3 is a valuable starting material that facilitates the introduction of a stable isotopic label into a variety of complex molecular architectures.
The non-deuterated parent compound, 3-benzyloxy-4-methoxybenzaldehyde (B16803), is a known precursor in the synthesis of various natural product derivatives. For example, it is a key starting material for creating chalcones, which are precursors to flavonoids and possess a wide range of biological activities. orientjchem.orgresearchgate.net It has also been utilized in the total synthesis of alkaloids like (-)-galipeine and tetrabenazine (B1681281) derivatives. sigmaaldrich.com
By employing this compound, chemists can readily synthesize the deuterated analogues of these natural products. These labeled versions are indispensable for drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to track the metabolic fate of the parent molecule. The presence of the deuterium label provides a distinct mass signature that can be easily detected by mass spectrometry.
Table 1: Examples of Molecules Synthesized from 3-Benzyloxy-4-methoxybenzaldehyde and the Rationale for Deuteration
| Derivative Class | Parent Compound Example | Rationale for Synthesis with Deuterated Analogue |
| Chalcones | (E)-1-(4-chlorophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | Study of metabolic pathways, use as an internal standard in bioanalytical assays. |
| Alkaloids | (-)-Galipeine | Investigation of metabolic stability and identification of metabolites. |
| Benzoquinolizine Alkaloids | (+)-9-Benzyloxy-α-dihydrotetrabenazine | Enhancing pharmacokinetic properties by potentially slowing metabolism (Kinetic Isotope Effect). |
Intermediate in the Synthesis of Advanced Organic Scaffolds (e.g., Heterocycles)
Beyond natural products, 3-benzyloxy-4-methoxybenzaldehyde is an intermediate in the creation of more complex synthetic scaffolds, including heterocyclic systems. For instance, it can be used to prepare substituted benzyl)pyrimidine derivatives, which are core structures in various pharmacologically active agents. prepchem.com
The use of this compound in these synthetic sequences provides a straightforward route to specifically labeled advanced intermediates. Building with an already-labeled block is often more efficient and provides better control over the label's position than attempting to introduce deuterium at a later stage in a complex synthesis. This approach is critical for producing labeled compounds for mechanistic studies or as standards for analytical chemistry. whiterose.ac.ukresearchgate.net
Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIEs)
Replacing a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction if the bond to that hydrogen is broken or otherwise altered during the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for investigating reaction mechanisms. libretexts.orgpkusz.edu.cn this compound, particularly when deuterated at the formyl position (3-benzyloxy-4-methoxybenzaldehyde-d1), is an ideal substrate for these studies.
A primary KIE is observed when the C-H bond being cleaved in the rate-determining step is replaced with a C-D bond. Because the C-D bond has a lower zero-point vibrational energy, it requires more energy to break, resulting in a slower reaction rate. libretexts.org For C-H bond activation, the ratio of the rates (kH/kD) is typically between 2 and 8. libretexts.org
When 3-benzyloxy-4-methoxybenzaldehyde-d1 (where the formyl hydrogen is deuterium) is used in a reaction where the formyl C-H bond is broken in the rate-limiting step, a significant primary KIE is expected. Observing such an effect provides strong evidence for a mechanism involving C-H bond scission in the slowest step. nih.gov This is particularly useful in studying oxidation, reduction, and certain transition-metal-catalyzed coupling reactions. For example, a large KIE in a palladium-catalyzed decarbonylative coupling would indicate that the oxidative addition of the aldehyde C-H bond is rate-limiting. dtu.dk
Table 2: Application of Primary KIE in Mechanistic Studies
| Reaction Type | Mechanistic Question | Expected kH/kD | Interpretation |
| Cannizzaro Reaction | Is hydride transfer the rate-determining step? | ~5-7 | A large, normal KIE supports rate-limiting C-H(D) bond cleavage. |
| Hydride Reduction (e.g., with NaBH4) | Is the C-H(D) bond broken in the rate-limiting step? | ~1.0-1.2 | A small KIE suggests C-H bond breaking is not rate-limiting. |
| Pd-Catalyzed Decarbonylation | Is oxidative addition of the aldehyde C-H(D) bond rate-limiting? | ~4-6 | A significant KIE points to C-H activation being the slow step. dtu.dk |
Secondary Deuterium Kinetic Isotope Effects in Adjacent Positions
A secondary KIE arises when the isotopically substituted bond is not broken but is located at or near the reacting center. wikipedia.org These effects are typically smaller than primary KIEs (kH/kD values are often between 0.7 and 1.5) but provide valuable information about changes in hybridization or the steric environment of the transition state. libretexts.orgwikipedia.org
For 3-benzyloxy-4-methoxybenzaldehyde-d1, a secondary KIE can be measured in reactions where the carbonyl group is attacked but the C-D bond remains intact, such as in cyanohydrin formation or Grignard additions. In these reactions, the carbonyl carbon changes hybridization from sp2 in the starting material to sp3 in the transition state. This geometric change alters the vibrational frequency of the adjacent C-D bond, leading to a measurable KIE. An "inverse" KIE (kH/kD < 1) is often observed in such cases, suggesting a more sterically crowded transition state. nih.gov
Table 3: Secondary KIE in Elucidating Transition State Structure
| Reaction Type | Hybridization Change at Carbonyl | Expected kH/kD | Interpretation of Result |
| Grignard Addition | sp2 → sp3 | ~0.85-0.95 | Inverse KIE suggests a tight, product-like transition state with significant C-C bond formation. nih.gov |
| Wittig Reaction | sp2 → sp3 | ~1.1-1.2 | A small, normal KIE may indicate an earlier transition state. |
| Cyanohydrin Formation | sp2 → sp3 | ~0.9-1.0 | An inverse KIE points to the addition step being rate-influencing. |
Solvent Deuterium Kinetic Isotope Effects in Reaction Systems
A solvent isotope effect is observed when a reaction is performed in a deuterated solvent (e.g., D2O instead of H2O) and the rate changes. chem-station.comnih.gov This experiment, which can be performed using the non-deuterated 3-benzyloxy-4-methoxybenzaldehyde, probes the role of the solvent in the reaction mechanism, specifically whether proton transfer from the solvent is involved in the rate-determining step. nih.govmdpi.com
For example, if a reaction is catalyzed by acid, a solvent KIE can distinguish between specific acid catalysis (where the substrate is protonated in a rapid pre-equilibrium) and general acid catalysis (where proton transfer is part of the rate-limiting step). A significant solvent KIE (kH2O/kD2O > 1) often points to the involvement of proton transfer in the transition state. mdpi.com This technique is powerful because it is often easier to change the solvent than to synthesize a labeled substrate. chem-station.com
Table 4: Using Solvent KIE to Differentiate Mechanisms
| Proposed Mechanism | Reaction Conditions | Expected kH₂O/kD₂O | Mechanistic Conclusion |
| Specific-Acid Catalysis | Reaction in H₂O/H⁺ vs. D₂O/D⁺ | ~0.3-0.5 (Inverse) | Substrate is rapidly and reversibly protonated before the rate-limiting step. chem-station.com |
| General-Acid Catalysis | Reaction in H₂O/Buffer vs. D₂O/Buffer | ~2-3 (Normal) | Proton transfer from the general acid is part of the rate-limiting step. mdpi.com |
| No Proton Transfer in RDS | Reaction in H₂O vs. D₂O | ~1.0 | Solvent is not involved as a proton donor/acceptor in the rate-limiting step. nih.gov |
Isotopic Tracing in Complex Chemical Transformations for Pathway Elucida
The strategic incorporation of stable isotopes, such as deuterium (²H or D), into organic molecules serves as a powerful and elegant tool for elucidating the intricate mechanisms of complex chemical transformations. The use of isotopically labeled compounds, such as this compound, allows chemists to trace the fate of specific atoms throughout a reaction sequence, providing invaluable insights into reaction pathways, transition states, and the nature of bond-breaking and bond-forming events. This approach is particularly crucial in distinguishing between proposed mechanistic hypotheses that would otherwise be indistinguishable.
The fundamental principle behind isotopic tracing lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. In the case of deuterium, the C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. By precisely measuring the reaction rates of both the deuterated and non-deuterated substrates, researchers can determine the primary KIE and thus identify the rate-limiting step of the reaction.
Consider a hypothetical demethylation reaction. By using this compound and analyzing the products and byproducts via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, one could determine whether the reaction proceeds via cleavage of the O-CD₃ bond or the Ar-O bond. If the deuterium label remains on the methyl group of a volatile byproduct, it would provide strong evidence for a particular mechanistic pathway.
In a hypothetical biotransformation or metabolic study, feeding an organism or an enzymatic preparation with this compound would enable the tracing of the deuterated methyl group. The location of the deuterium label in the resulting metabolites, identified by advanced analytical techniques, would help to map the metabolic pathway and identify the enzymes involved.
The following table illustrates a hypothetical research scenario where this compound is used to distinguish between two possible reaction pathways in a synthetic transformation.
Table 1: Hypothetical Isotopic Tracing Study of a Reaction Involving this compound
| Proposed Pathway | Predicted Fate of Deuterium Label | Expected Analytical Signature (Mass Spectrometry) | Conclusion from Hypothetical Data |
| Pathway A: Nucleophilic attack on the methyl carbon | The deuterated methyl group is transferred to the nucleophile, forming a deuterated byproduct. | Detection of a deuterated byproduct with a mass corresponding to the nucleophile plus a CD₃ group. The main product would lack the deuterium label. | Pathway A is supported. |
| Pathway B: Cleavage of the aryl-oxygen bond | The deuterated methoxy (B1213986) group remains attached to the aromatic ring in the final product. | The final product exhibits a molecular ion peak corresponding to the deuterated structure. No deuterated byproduct is detected. | Pathway B is supported. |
This table is interactive. You can sort the columns by clicking on the headers.
Furthermore, the deuterium label in this compound could be strategically placed on the aldehyde functional group (CHO to CDO) to probe reactions involving this moiety, such as reductions, oxidations, or additions. The presence or absence of a KIE would indicate whether the C-D bond is broken in the rate-determining step.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Pathways Involving Deuterated Aldehydes
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. mdpi.com For deuterated aldehydes, DFT studies are instrumental in elucidating reaction pathways, identifying transition states, and understanding kinetic isotope effects (KIEs). The presence of deuterium (B1214612) in place of protium (B1232500), for instance at the formyl position, can significantly alter reaction rates, and DFT calculations can quantify these changes.
Research on various aldehydes demonstrates that DFT methods, such as the B3LYP functional, are frequently used to map out the potential energy surfaces of reactions. researchgate.netcanterbury.ac.uknih.gov These studies involve optimizing the geometries of reactants, intermediates, transition states, and products. researchgate.net For a molecule like 3-Benzyloxy-4-methoxybenzaldehyde-d3, DFT could be applied to model various transformations. For example, in a nucleophilic addition to the carbonyl group, calculations could predict the activation energy for the deuterated versus the non-deuterated compound. The C-D bond is stronger than the C-H bond, which typically leads to a higher activation barrier for reactions involving the cleavage of this bond. nih.gov
Synergistic approaches combining catalysis with deuterated sources like D₂O have been explored for the formyl-selective deuteration of a wide range of aldehydes. nih.govrsc.org DFT calculations can help understand the mechanism of such catalytic cycles, for instance, in N-heterocyclic carbene (NHC) catalyzed H/D exchange reactions. nih.gov These theoretical models can explain the reversibility of the reaction and the role of intermediates like the Breslow intermediate in achieving high levels of deuterium incorporation. nih.gov
Table 1: Representative DFT Findings on Aldehyde Reaction Pathways
| Reaction Type | System Studied | DFT Functional | Key Findings |
| H/D Exchange | Aromatic Aldehydes & NHC Catalyst | - | Elucidation of reversible formation of a deuterated Breslow intermediate, explaining high D-incorporation. nih.gov |
| Cycloaddition | Arylalkylketenes & Benzaldehydes | M06-2X | Determined the rate- and stereoselectivity-determining step, showing agreement with experimental outcomes. rsc.org |
| Hemiaminal Formation | Benzaldehyde & 4-amine-4H-1,2,4-triazole | B3LYP/6-31+G(d) | Identified three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination. canterbury.ac.uknih.gov |
| Oxidation | Aliphatic Aldehydes | - | A significant deuterium isotope effect (kH/kD = 6.4) indicated that C-H bond cleavage is the rate-determining step. researchgate.net |
This table presents generalized findings from DFT studies on various aldehydes, which are applicable to theoretical investigations of this compound.
Theoretical Modeling of Spectroscopic Properties and Isotope Effects
Theoretical modeling is a cornerstone for interpreting the spectroscopic properties of molecules and understanding the subtle but significant effects of isotopic substitution. ajchem-a.comajchem-a.com Deuteration of 3-Benzyloxy-4-methoxybenzaldehyde (B16803) leads to predictable changes in its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which can be accurately modeled using quantum chemical methods.
The most pronounced effect of deuteration is on the vibrational frequencies of the molecule. ajchem-a.com The heavier mass of deuterium compared to protium results in a lowering of the zero-point vibrational energy (ZPVE) and a red-shift (lower frequency) of the corresponding vibrational modes. ajchem-a.comajchem-a.com For this compound, if the deuteration is at the formyl position (C-D=O), the C-D stretching frequency would appear at a significantly lower wavenumber (typically around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2700-2800 cm⁻¹). DFT calculations can predict these vibrational frequencies and help in the assignment of experimental spectra. ajchem-a.com
In NMR spectroscopy, isotopic substitution gives rise to isotope effects on chemical shifts. nih.govnih.gov These effects are categorized as primary (change in the chemical shift of the deuteron (B1233211) itself relative to the proton) and secondary (change in the chemical shift of a neighboring nucleus, like ¹³C). nih.gov Secondary deuterium isotope effects on ¹³C chemical shifts are well-documented and can be correlated with changes in molecular geometry and electronic structure upon deuteration. nih.govresearchgate.net The lower ZPVE of a C-D bond compared to a C-H bond leads to a slightly shorter average bond length, which in turn alters the electronic shielding of nearby nuclei. researchgate.net Theoretical calculations can model these small changes in chemical shifts, providing a powerful tool for structural elucidation. nih.govresearchgate.net
Table 2: Predicted Isotope Effects on Spectroscopic Data for this compound (Formyl Deuteration)
| Spectroscopic Parameter | Non-Deuterated (H) Approx. Value | Deuterated (D) Predicted Value/Effect | Theoretical Basis |
| IR Spectroscopy | |||
| Formyl C-H Stretch (ν) | ~2750 cm⁻¹ | ~2100 cm⁻¹ | Reduced mass of the C-D oscillator. ajchem-a.comajchem-a.com |
| NMR Spectroscopy | |||
| ¹³C Shift of Aldehyde Carbon | δ(¹³C=O) | Small upfield shift (~0.1-0.5 ppm) | Change in vibrational averaging and C-D bond length. nih.govresearchgate.net |
| ¹H Shift of Aldehyde Proton | δ(CHO) ~9.8 ppm | Not applicable | Proton is substituted by deuterium. |
| ²H Shift of Aldehyde Deuteron | - | δ(CDO) ~9.8 ppm (referenced) | Primary isotope effect is small. nih.gov |
This table contains theoretically predicted values based on general principles of isotope effects in spectroscopy.
Quantum Chemical Analysis of Molecular Structure, Stability, and Reactivity
Quantum chemical calculations provide fundamental insights into the molecular structure, thermodynamic stability, and intrinsic reactivity of compounds like this compound. These computational methods can determine key electronic and geometric parameters that govern the molecule's behavior.
The equilibrium geometry, including bond lengths and angles, can be optimized with high accuracy using methods like DFT and Møller-Plesset perturbation theory (MP2). ajchem-a.com For 3-Benzyloxy-4-methoxybenzaldehyde, the parent molecule has a defined structure with a molecular weight of 242.27 g/mol . nih.govsigmaaldrich.com Isotopic substitution with deuterium has a very small effect on the equilibrium bond lengths and angles; for example, the C-D bond is typically slightly shorter than the C-H bond due to the lower zero-point energy and the anharmonicity of the potential well. ajchem-a.comresearchgate.net While these structural changes are minimal, they are the origin of the observable isotope effects on spectroscopic properties and reactivity. ajchem-a.com
Reactivity can be further analyzed by examining the molecule's electronic structure. Descriptors such as the distribution of electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, these analyses would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atoms, guiding the prediction of its chemical behavior in various reactions.
Table 3: Selected Computed Properties of 3-Benzyloxy-4-methoxybenzaldehyde
| Property | Value | Method/Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem nih.gov |
| Molecular Weight | 242.27 g/mol | PubChem nih.gov |
| IUPAC Name | 3-(Benzyloxy)-4-methoxybenzaldehyde | PubChem nih.gov |
| InChI Key | VQVQZFHUXRSRBZ-UHFFFAOYSA-N | Sigma-Aldrich sigmaaldrich.com |
| XLogP3 | 2.8 | PubChem nih.gov |
| Polar Surface Area | 35.5 Ų | PubChem nih.gov |
This table lists properties of the non-deuterated parent compound. Quantum chemical analysis would predict very similar values for the deuterated analogue, with minor changes due to isotopic substitution.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Deuteration Methodologies
The synthesis of deuterated molecules is a cornerstone of their application, and there is a continuous drive to develop more efficient, cost-effective, and environmentally benign deuteration methods. researchgate.netyoutube.com Traditional approaches often rely on expensive reagents or harsh reaction conditions, limiting their scalability and sustainability. nih.govresolvemass.ca Future research is focused on overcoming these limitations through innovative catalytic systems.
Recent progress has highlighted several promising strategies:
Photocatalysis and Electrocatalysis : Harnessing light or electrical energy to drive deuteration reactions offers a green alternative to conventional methods. researchgate.netyoutube.com These techniques can often proceed under mild conditions, reducing energy consumption and the need for harsh chemical reagents. researchgate.net
Organocatalysis : The use of small organic molecules as catalysts, such as N-heterocyclic carbenes (NHCs), has emerged as a powerful strategy for the formyl-selective deuteration of aldehydes. nih.gov This approach avoids the use of precious or toxic metals and demonstrates high functional group tolerance.
Heterogeneous Catalysis : Immobilized catalysts, including metals like palladium or platinum on carbon supports (Pd/C, Pt/C), offer significant advantages in terms of recyclability and ease of product purification. researchgate.netmdpi.com Developing robust and highly active heterogeneous catalysts for hydrogen isotope exchange (HIE) is a key area of research. researchgate.netacs.org The use of abundant, earth-abundant metals like iron and copper is also being explored to enhance sustainability. youtube.com
Flow Chemistry : Continuous flow systems provide improved control over reaction parameters, enhance safety, and allow for more efficient and scalable production of deuterated compounds. youtube.com Integrating catalytic deuteration methods into flow reactors is a promising direction for industrial-scale synthesis.
These advancing methodologies aim to make deuterium-labeled compounds more accessible for a wider range of applications. researchgate.net The table below summarizes some emerging sustainable deuteration techniques.
| Methodology | Catalyst Type | Deuterium (B1214612) Source | Key Advantages |
| Photocatalysis | Transition metals, Organic dyes | D₂O | Mild conditions, High selectivity, Uses light energy nih.govresearchgate.net |
| Electrocatalysis | Nanoelectrodes | D₂O | Avoids chemical oxidants/reductants, High efficiency researchgate.netresearchgate.net |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | D₂O | Metal-free, High functional group tolerance, Cost-effective nih.gov |
| Heterogeneous Catalysis | Pd/C, Pt/C, Earth-abundant metals | D₂O, D₂ gas | Catalyst recyclability, Simplified purification, Scalability youtube.commdpi.com |
Exploration of Novel Synthetic Applications for Deuterated Aromatic Aldehydes
Deuterated aromatic aldehydes, including 3-Benzyloxy-4-methoxybenzaldehyde-d3, are valuable building blocks in organic synthesis. nih.gov Their utility extends beyond simply being analogs of their hydrogen-containing counterparts; they serve as key intermediates for constructing more complex deuterated molecules. The demand for these building blocks is rapidly increasing, particularly in the pharmaceutical industry, following the FDA approval of the first deuterated drug, deutetrabenazine. nih.gov
Future research in this area will likely focus on:
Late-Stage Deuteration : Developing methods to introduce deuterium into complex molecules at a late stage of the synthesis is highly desirable. researchgate.net This strategy allows for the efficient production of deuterated drug candidates without redesigning the entire synthetic route. Aromatic aldehydes are ideal substrates for such modifications. nih.gov
Library Synthesis : The versatile reactivity of the aldehyde group allows it to be transformed into a wide array of other functionalities. nih.gov This makes deuterated aldehydes excellent starting points for generating libraries of diverse deuterated compounds for drug discovery and screening. nih.gov
Multicomponent Reactions (MCRs) : MCRs are powerful one-pot reactions that combine three or more reactants to form complex products efficiently. nih.gov Employing deuterated aldehydes in MCRs provides a straightforward route to novel, structurally diverse deuterated molecules, including analogs of known drugs like calcium channel blockers. nih.gov
The strategic incorporation of deuterium can improve a drug's pharmacokinetic profile by slowing its metabolism, a concept driving significant research into new deuterated therapeutics. nih.gov
Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches
Understanding the precise mechanisms of chemical reactions is fundamental to developing better and more selective synthetic methods. nih.gov Deuterated compounds are invaluable tools for these mechanistic investigations, primarily through the study of the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. nih.govaip.org
The future of mechanistic studies in deuteration chemistry will increasingly rely on a synergistic combination of experimental and computational techniques:
Advanced NMR Spectroscopy : Techniques like deuterium NMR spectroscopy can directly probe the environment of deuterium atoms within a molecule, providing insights into molecular association, mobility, and interactions with other species, such as stationary phases in chromatography. acs.org
Computational Chemistry : Theoretical calculations, particularly Density Functional Theory (DFT), are becoming indispensable for modeling reaction pathways and transition states. grafiati.com These computational studies can predict reaction outcomes, explain observed selectivities, and guide the design of new experiments and catalysts. nih.gov
Integrated Approaches : The most powerful insights are often gained when experimental data (e.g., KIE measurements, spectroscopic analysis of intermediates) are used to validate and refine theoretical models. nih.govsemanticscholar.orgmdpi.com This combined approach provides a more complete picture of the reaction mechanism than either method could alone. For instance, detailed studies combining deuterium labeling experiments with kinetic analysis have been used to unravel complex pathways in catalytic reactions like asymmetric hydrogenation. nih.gov
These advanced studies will not only deepen the fundamental understanding of H-D exchange reactions but also accelerate the development of next-generation catalysts with superior efficiency and selectivity. aip.org
Potential in Advanced Materials Science Research
The unique properties imparted by deuterium substitution are not only relevant to pharmaceuticals but also hold significant promise for materials science. researchgate.net The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to materials with enhanced thermal and oxidative stability. resolvemass.ca
Emerging research directions for deuterated compounds in materials science include:
Deuterated Polymer Precursors : Monomers like deuterated styrenes and acrylates are used to synthesize deuterated polymers. polymersource.casine2020.eu These polymers are critical for applications such as neutron scattering, which is used to study the structure and dynamics of polymer chains. sine2020.eu this compound could serve as a precursor for specialized deuterated monomers. The synthesis of proton-free, deuterated polymers is also being explored to create materials with enhanced infrared (IR) transparency for use in optical devices. azimuth-corp.com Deuterated polymers are also being developed for use in high-performance applications, such as inertial fusion energy (IFE) targets, where they can improve reaction efficiency. llnl.gov
Spectroscopic Probes : Deuterated molecules serve as non-perturbative probes in various spectroscopic techniques. nih.gov For example, deuterated lipids and fatty acids are used in Raman spectroscopy to study the conformation and structure of cell membranes. nih.govnih.gov In Electron Spin Resonance (ESR) spectroscopy, deuterated spin probes exhibit longer relaxation times, making them superior for molecular imaging studies. aip.org Deuterium metabolic imaging (DMI) is another emerging area where deuterated substrates like glucose are used to map metabolic pathways in vivo. escholarship.org
The development of deuterated materials is a growing field, with potential applications ranging from advanced optics to sustainable materials and biomedical diagnostics. dataintelo.comresolvemass.caresearchgate.net While challenges such as the high cost and complex synthesis of deuterated precursors exist, ongoing research is aimed at making these advanced materials more accessible. resolvemass.ca
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing deuterium into 3-Benzyloxy-4-methoxybenzaldehyde-d3, and how is isotopic purity validated?
- Methodology : Deuterium incorporation typically occurs via isotopic exchange or deuterated reagent use. For example, the non-deuterated precursor (4-benzyloxy-3-methoxybenzaldehyde) is synthesized by reacting 2-hydrazinopyridine with the aldehyde in ethanol under acidic conditions . To prepare the deuterated analog, selective deuteration at the aldehyde position (C-D) can be achieved using deuterated solvents (e.g., D₂O) or reagents like NaBD₄. Isotopic purity (>98 atom% D) is confirmed via high-resolution mass spectrometry (HRMS) and ¹H NMR, where deuterium substitution eliminates the aldehyde proton signal (δ ~9-10 ppm) .
Q. How can NMR spectroscopy distinguish this compound from its non-deuterated counterpart?
- Methodology : In ¹H NMR, the absence of the aldehyde proton signal (δ ~10.7 ppm in non-deuterated compounds) confirms deuteration. ¹³C NMR will show splitting patterns due to deuterium coupling (e.g., C-D coupling constants ~20-25 Hz). ²H NMR may also detect deuterium signals at specific chemical shifts. For example, in related compounds, deuterated aromatic protons show reduced integration in ¹H NMR spectra, while ²H NMR resolves distinct deuterium environments .
Q. What safety protocols are critical when handling deuterated benzaldehyde derivatives?
- Methodology : Hazard assessments must include reactivity of deuterated intermediates (e.g., potential isotopic exchange under acidic/basic conditions) and mutagenicity risks. For example, Ames testing revealed mutagenicity in structurally similar anomeric amides, necessitating fume hood use, PPE (gloves, lab coats), and waste segregation protocols . Stability studies (via DSC) should confirm thermal decomposition thresholds to avoid exothermic reactions during synthesis .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in organic transformations?
- Methodology : Kinetic isotope effects (KIEs) are quantified by comparing reaction rates of deuterated vs. non-deuterated compounds. For example, in condensation reactions (e.g., hydrazone formation), deuterium at the aldehyde position may slow nucleophilic attack due to increased bond strength (C-D vs. C-H). Rate constants (k) are measured via HPLC or in-situ NMR monitoring. KIE values >1 indicate significant isotopic effects, which inform mechanistic studies (e.g., rate-determining step identification) .
Q. What analytical challenges arise in characterizing trace impurities in deuterated aldehydes, and how are they resolved?
- Methodology : Trace non-deuterated impurities (<2%) can skew isotopic distribution profiles. LC-MS/MS with selected reaction monitoring (SRM) targets specific mass transitions (e.g., m/z 242 → 152 for deuterated vs. 239 → 149 for non-deuterated). Isotope dilution assays using internal standards (e.g., ¹³C-labeled analogs) improve quantification accuracy. Orthogonal techniques like FTIR and Raman spectroscopy further validate structural integrity .
Q. How is this compound utilized as a tracer in metabolic or pharmacokinetic studies?
- Methodology : The deuterated aldehyde serves as a stable isotope tracer in LC-MS-based metabolomics. For example, in drug metabolism studies, deuterated intermediates are administered to track metabolic pathways via mass shift detection (e.g., +3 Da for tri-deuterated species). Pharmacokinetic parameters (e.g., half-life, clearance) are derived from plasma concentration-time profiles, leveraging deuterium’s minimal biological impact compared to radioactive labels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
